S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate
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Overview
Description
S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate is a chemical compound with the molecular formula C14H20FNO2S It is known for its unique structure, which includes a fluoroethoxy group attached to a phenyl ring, and a diethylcarbamothioate moiety
Preparation Methods
The synthesis of S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate typically involves several steps. One common method includes the reaction of 2-(2-fluoroethoxy)benzyl chloride with diethylcarbamothioic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethoxy group, where nucleophiles like amines or thiols replace the fluorine atom.
Scientific Research Applications
S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate involves its interaction with specific molecular targets. The fluoroethoxy group enhances its ability to penetrate biological membranes, while the diethylcarbamothioate moiety interacts with enzymes or receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to various biological effects .
Comparison with Similar Compounds
S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate can be compared with similar compounds such as:
S-{[2-(2-Methoxyethoxy)phenyl]methyl} diethylcarbamothioate: This compound has a methoxyethoxy group instead of a fluoroethoxy group, which affects its reactivity and biological activity.
S-{[2-(2-Chloroethoxy)phenyl]methyl} diethylcarbamothioate:
S-{[2-(2-Bromoethoxy)phenyl]methyl} diethylcarbamothioate: The bromoethoxy group provides different reactivity patterns compared to the fluoroethoxy group.
Properties
CAS No. |
62466-45-9 |
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Molecular Formula |
C14H20FNO2S |
Molecular Weight |
285.38 g/mol |
IUPAC Name |
S-[[2-(2-fluoroethoxy)phenyl]methyl] N,N-diethylcarbamothioate |
InChI |
InChI=1S/C14H20FNO2S/c1-3-16(4-2)14(17)19-11-12-7-5-6-8-13(12)18-10-9-15/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
BRCLBIXMGPYSNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)SCC1=CC=CC=C1OCCF |
Origin of Product |
United States |
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